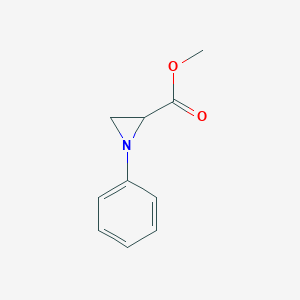
(R)-Methyl 1-phenylaziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 1-phenylaziridine-2-carboxylate is a chiral aziridine derivative, which is a three-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 1-phenylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ®-phenylglycine methyl ester with a suitable aziridination reagent under controlled conditions. The reaction often requires the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-Methyl 1-phenylaziridine-2-carboxylate may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 1-phenylaziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines.
Aplicaciones Científicas De Investigación
®-Methyl 1-phenylaziridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-Methyl 1-phenylaziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl 1-phenylaziridine-2-carboxylate: The enantiomer of the compound, which may have different biological activities.
1-Phenylaziridine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a methyl ester.
N-Phenylaziridine: A simpler aziridine derivative without the carboxylate group.
Uniqueness
®-Methyl 1-phenylaziridine-2-carboxylate is unique due to its chiral nature and the presence of both an aziridine ring and a carboxylate group. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis.
Propiedades
Número CAS |
4916-14-7 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
methyl 1-phenylaziridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-7-11(9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clave InChI |
DDPHDRQDLJDMKX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



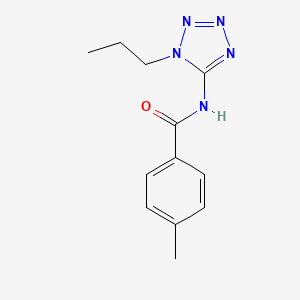
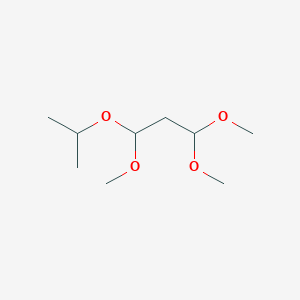
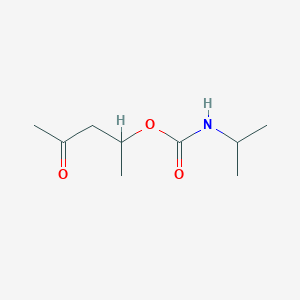
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
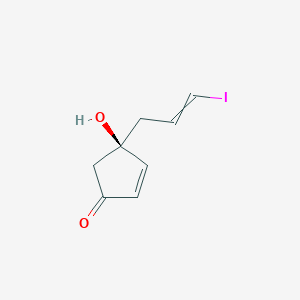
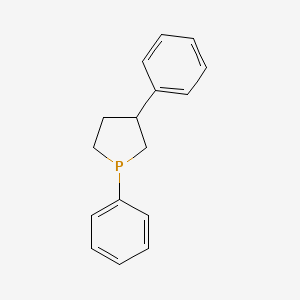
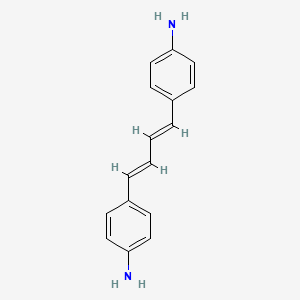

![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
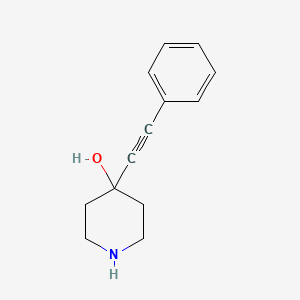
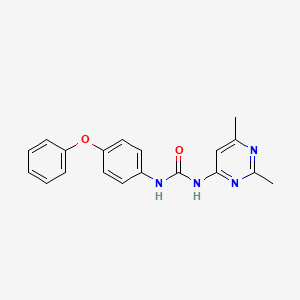
![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)
